2-Chloro-5-(3-methoxycarbonylphenyl)nicotinic acid
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Overview
Description
2-Chloro-5-(3-methoxycarbonylphenyl)nicotinic acid is an organic compound with the molecular formula C15H11ClO4. It is a derivative of nicotinic acid, featuring a chloro and a methoxycarbonyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-methoxycarbonylphenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Typically between 80-100°C
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-methoxycarbonylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Replacement of the chloro group with other functional groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Chloro-5-(3-methoxycarbonylphenyl)nicotinic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and processes, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)nicotinate: A similar compound with a trifluoromethyl group instead of a methoxycarbonyl group
2-Chloro-5-methylphenol: A related compound with a methyl group instead of a methoxycarbonyl group
Uniqueness
2-Chloro-5-(3-methoxycarbonylphenyl)nicotinic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and methoxycarbonyl groups allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-chloro-5-(3-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)9-4-2-3-8(5-9)10-6-11(13(17)18)12(15)16-7-10/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITYPKJOERIWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687781 |
Source
|
Record name | 2-Chloro-5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258629-62-7 |
Source
|
Record name | 2-Chloro-5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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